Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is a fluorinated aromatic amine with the chemical formula C14H6F17N. This compound is known for its unique properties due to the presence of a perfluorinated alkyl chain attached to the benzene ring. The compound is used in various scientific and industrial applications, particularly where the unique properties of fluorinated compounds are beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the fluorinated alkyl chain, which is then attached to the benzene ring through a series of reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro compounds back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorinated alkyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, nitrobenzenes, and aminobenzenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased chemical resistance and stability
Mechanism of Action
The mechanism of action of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- involves its interaction with various molecular targets. The perfluorinated alkyl chain imparts unique properties such as increased hydrophobicity and chemical stability. These properties enable the compound to interact with specific molecular pathways, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-bromo-: Similar in structure but with a bromine atom instead of the fluorinated alkyl chain.
Aniline: The parent compound without any substituents on the benzene ring.
4-Nitrobenzenamine: Contains a nitro group instead of the fluorinated alkyl chain .
Uniqueness
Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct physicochemical properties. These properties include increased hydrophobicity, chemical resistance, and stability, making it suitable for specialized applications where these characteristics are advantageous .
Properties
CAS No. |
80791-09-9 |
---|---|
Molecular Formula |
C16H10F17N |
Molecular Weight |
539.23 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H10F17N/c1-34(2)8-5-3-7(4-6-8)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6H,1-2H3 |
InChI Key |
CSDRFIOFQKNRSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.